molecular formula C12H9BrF3N3 B12242899 N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12242899
M. Wt: 332.12 g/mol
InChI Key: WYSOGQHGZMZFAP-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and 6-(trifluoromethyl)pyrimidin-4-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 3-bromobenzyl chloride undergoes nucleophilic substitution with 6-(trifluoromethyl)pyrimidin-4-amine, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9BrF3N3

Molecular Weight

332.12 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C12H9BrF3N3/c13-9-3-1-2-8(4-9)6-17-11-5-10(12(14,15)16)18-7-19-11/h1-5,7H,6H2,(H,17,18,19)

InChI Key

WYSOGQHGZMZFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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